2-Cyclohexen-1-one, 2,6,6-trifluoro-3-hydroxy-
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Overview
Description
2-Cyclohexen-1-one, 2,6,6-trifluoro-3-hydroxy- is a fluorinated derivative of cyclohexenone. This compound is characterized by the presence of three fluorine atoms and a hydroxyl group attached to the cyclohexenone ring. It is a versatile intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2,6,6-trifluoro-3-hydroxy- typically involves the fluorination of cyclohexenone derivatives. One common method is the electrophilic fluorination of 2-cyclohexen-1-one using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2,6,6-trifluoro-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Cyclohexen-1-one, 2,6,6-trifluoro-3-hydroxy- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2,6,6-trifluoro-3-hydroxy- involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A non-fluorinated analog with similar reactivity but different physical properties.
2-Cyclohexen-1-one, 2-hydroxy-6-methyl-3-(1-methylethyl)-: Another derivative with different substituents affecting its reactivity and applications.
Uniqueness
The presence of three fluorine atoms in 2-Cyclohexen-1-one, 2,6,6-trifluoro-3-hydroxy- makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it a valuable intermediate in various applications .
Properties
CAS No. |
2231676-85-8 |
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Molecular Formula |
C6H5F3O2 |
Molecular Weight |
166.10 g/mol |
IUPAC Name |
2,4,4-trifluoro-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C6H5F3O2/c7-4-3(10)1-2-6(8,9)5(4)11/h11H,1-2H2 |
InChI Key |
PANNYBYTBLUHOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=C(C1=O)F)O)(F)F |
Origin of Product |
United States |
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